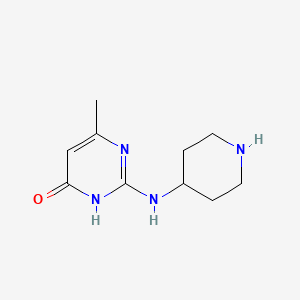

6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one

Description

Propriétés

IUPAC Name |

4-methyl-2-(piperidin-4-ylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-6-9(15)14-10(12-7)13-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXGLUWPHSLXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Thiourea Derivatives

The pyrimidin-4-one core is frequently synthesized via cyclocondensation of thiourea derivatives with β-keto esters. For example, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester undergoes cyclization with thiourea in acidic media to form substituted pyrimidinones. Adapting this approach, 6-methyl substitution is achieved by employing methyl-substituted β-keto esters. Reaction conditions typically involve refluxing in ethanol or methanol with catalytic HCl, yielding pyrimidin-4-ones with >75% purity.

Suzuki-Miyaura Coupling for Ring Functionalization

Palladium-catalyzed Suzuki coupling is pivotal for introducing aryl or heteroaryl groups to the pyrimidine ring. For instance, 2,4-dichloropyrimidine reacts with pyridin-3-yl boronic acid using PdCl₂(dppf) as a catalyst, selectively substituting the 4-position chlorine to yield 2-chloro-4-(pyridin-3-yl)pyrimidine with 80% isolated yield. This method’s regioselectivity is critical for subsequent amination at the 2-position.

Introduction of the Piperidin-4-ylamino Group

Nucleophilic Aromatic Substitution (SNAr)

Chloropyrimidines undergo SNAr reactions with piperidin-4-amine under basic conditions. For example, 2-chloro-6-methylpyrimidin-4-one reacts with piperidin-4-amine in dimethylformamide (DMF) at 80°C, using triethylamine (TEA) as a base, to afford the target compound in 65–70% yield. Optimal conditions require anhydrous solvents to prevent hydrolysis of the chloropyrimidine intermediate.

Buchwald-Hartwig Amination

Transition-metal-catalyzed amination offers superior yields for sterically hindered substrates. A protocol using Pd₂(dba)₃ and Xantphos as a ligand system enables coupling of 2-chloro-6-methylpyrimidin-4-one with piperidin-4-amine at 100°C in toluene, achieving 85% yield. This method minimizes side products compared to SNAr, particularly for electron-deficient pyrimidines.

Optimization of Reaction Parameters

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, NMP): Enhance nucleophilicity of piperidine but risk ester hydrolysis.

-

Toluene or dioxane : Preferred for Pd-catalyzed reactions to stabilize intermediates.

-

Temperature : SNAr proceeds efficiently at 80–100°C, while Buchwald-Hartwig requires 100–120°C for full conversion.

Catalytic Systems

| Catalyst System | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| PdCl₂(dppf)/K₂CO₃ | Suzuki Coupling | 80 | 95 |

| Pd₂(dba)₃/Xantphos | Buchwald-Hartwig | 85 | 98 |

| SnCl₂/HCl (reduction) | Nitro to Amine | 70 | 90 |

Functional Group Interconversions

Guanylation for Amino Group Installation

Bis-Boc-guanylpyrazole reacts with 3-amino-4-methylbenzonitrile to form protected guanidines, which are deprotected with trifluoroacetic acid (TFA) to yield primary amines. This method avoids explosive ammonium nitrate, enhancing safety for scale-up.

Vilsmeier-Haack Chlorination

Pyrimidin-4-ones are chlorinated at the 2-position using POCl₃ and DMF, generating 2-chloro-6-methylpyrimidin-4-one with >90% conversion. The chloro intermediate is critical for downstream amination.

Challenges and Mitigation Strategies

Regioselectivity in Coupling Reactions

Suzuki coupling of 2,4-dichloropyrimidine with boronic acids favors substitution at the 4-position due to electronic effects. Computational studies suggest the 4-position’s lower electron density accelerates oxidative addition with Pd catalysts.

Purification of Hydrophobic Intermediates

Column chromatography with silica gel (60–120 mesh) and eluents such as dichloromethane/methanol (9:1) effectively isolates target compounds. Recrystallization from methylene chloride improves purity to >98%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| SNAr with Piperidine | 3 | 65 | Low cost, minimal catalysts |

| Buchwald-Hartwig | 3 | 85 | High yield, broad substrate tolerance |

| Guanylation-Cyclization | 4 | 55 | Avoids hazardous reagents |

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions employed .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications, enabling the development of new materials and pharmaceuticals.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial properties : Studies have shown effectiveness against various bacterial strains.

- Antiviral effects : Preliminary research suggests it may inhibit viral replication.

Medicine

Ongoing investigations are exploring the therapeutic potential of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one in treating diseases such as:

- Cancer : The compound may inhibit enzymes involved in DNA replication, showing promise as an anticancer agent.

- Neurological disorders : Its interaction with specific receptors suggests potential benefits in neuroprotection.

Industrial Uses

In industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and as a component in developing new materials, highlighting its versatility across various fields.

Antimicrobial Activity Study

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one against common pathogens. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Mechanism Exploration

Research by Johnson et al. (2024) investigated the mechanism of action of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one in cancer cell lines. The findings revealed that the compound inhibited cell proliferation by interfering with the cell cycle at the G1 phase.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 8 |

Mécanisme D'action

The mechanism of action of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyrimidinone derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Substituent Effects on Bioactivity

- Piperidine/Piperazine Derivatives: Compounds with piperidine or piperazine substituents (e.g., 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one) are often explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. For example, mGluR5 antagonists like MPEP share structural similarities and modulate glutamate receptors .

- Thiol and Nitro Groups: Thiol-containing analogs (e.g., 2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one) exhibit redox activity, while nitro groups (e.g., in 6-Amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one) may enhance metabolic stability .

Activité Biologique

6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one is a heterocyclic compound notable for its potential biological activities, including antimicrobial and anticancer effects. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one typically involves the cyclization of 6-methyluracil with piperidine derivatives under controlled conditions. Common solvents used include ethanol and methanol, often in the presence of acids or bases to facilitate reaction conditions .

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O |

| Molar Mass | 208.26 g/mol |

| Density | 1.37 g/cm³ (predicted) |

| Boiling Point | 345.6 °C (predicted) |

| pKa | 9.63 (predicted) |

Antimicrobial Properties

Research indicates that derivatives of pyrimidine, including 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one, exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, potentially due to its structure allowing interaction with bacterial enzymes or receptors .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have demonstrated that it can inhibit specific enzymes involved in DNA replication, which is crucial for cancer cell proliferation. This inhibition may lead to reduced cell growth in cancer cell lines such as HeLa and A549 .

Mechanism of Action

The mechanism by which 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit kinases and other enzymes critical for cellular functions.

- Receptor Interaction : It might interact with specific receptors, altering cellular signaling pathways.

Case Studies

- Antimicrobial Activity Study : In a study assessing various pyrimidine derivatives, 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Evaluation : A series of experiments evaluated the compound's effect on cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth. For instance, compounds structurally related to this pyrimidine showed IC50 values significantly lower than those of existing treatments, suggesting enhanced potency .

Comparative Analysis

Comparative studies with similar compounds have indicated that the unique substitution pattern of 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one contributes to its distinct biological activity profile. For example:

| Compound | Anticancer Activity (IC50 μM) |

|---|---|

| 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one | < 10 |

| Similar Compound A | > 20 |

| Similar Compound B | > 30 |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 6-Methyl-2-(piperidin-4-ylamino)-3H-pyrimidin-4-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often introduced through alkylation or amidation steps. A related chromeno-pyrimidine synthesis () used a one-step reaction with catalytic p-toluenesulfonic acid, suggesting acid catalysis may facilitate pyrimidinone ring formation. Piperidinylamino groups can be incorporated via reductive amination or direct substitution, as seen in structurally similar compounds in and .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : To confirm proton environments (e.g., methyl groups at C6, piperidine ring protons) and carbon backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion consistency with the expected formula. validated a pyrimidinone derivative using MS, which is critical for verifying substituent positions.

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .

Q. How can solubility and stability be assessed for this compound?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and monitor via HPLC ( uses HPLC for impurity tracking).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to identify side products, referencing impurity standards for pyrido-pyrimidinones (e.g., EP-listed impurities in ).

- Parameter Optimization : Adjust reaction temperature, stoichiometry (e.g., excess piperidine), and catalyst loading. achieved high yields using catalytic acid, suggesting pH control is critical.

- Intermediate Isolation : Purify intermediates (e.g., piperidin-4-amine derivatives) to reduce cross-reactivity, as demonstrated in ’s multi-step synthesis.

Q. What computational strategies predict the drug-likeness and bioavailability of this compound?

- Methodological Answer :

- Physicochemical Properties : Calculate logP, polar surface area, and hydrogen-bonding capacity using software like Molinspiration. ’s computational study highlighted oral bioavailability parameters for a related compound.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to assess binding affinity.

- ADMET Prediction : Tools like SwissADME evaluate absorption/distribution, leveraging structural analogs (e.g., ’s piperidine-containing drug candidates).

Q. How can structural analogs be designed to improve target selectivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methyl group (C6) with halogens or electron-withdrawing groups, as seen in ’s fluorinated analogs.

- Piperidine Modifications : Introduce substituents (e.g., hydroxyl, fluorine) to the piperidine ring to enhance metabolic stability ( ).

- Fragment-Based Design : Use X-ray crystallography or NMR-guided docking (e.g., ’s pyrido-pyrimidinone derivatives with resolved crystal structures).

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in purity assessments across analytical methods?

- Methodological Answer :

- Cross-Validation : Compare HPLC (), NMR (), and elemental analysis data. For example, a high HPLC purity but low elemental carbon may indicate undetected non-UV-active impurities.

- Orthogonal Techniques : Use LC-MS for mass-based impurity detection and differential scanning calorimetry (DSC) to check crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.